N-benzyl-2-(2-{[(2-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
Description
N-benzyl-2-(2-{[(2-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a synthetic compound featuring a 1H-imidazole core substituted with a hydroxymethyl group at position 5, a benzylsulfanyl group at position 2, and an acetamide side chain linked to an N-benzyl moiety. Its molecular structure (ChemSpider ID: 921846-55-1) includes a 2-chlorophenyl group, which contributes to its electronic and steric properties .
Properties
IUPAC Name |
N-benzyl-2-[2-[(2-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c21-18-9-5-4-8-16(18)14-27-20-23-11-17(13-25)24(20)12-19(26)22-10-15-6-2-1-3-7-15/h1-9,11,25H,10,12-14H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINPPZYLGPKEIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C(=CN=C2SCC3=CC=CC=C3Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-(2-{[(2-chlorophenyl)methyl]sulfanyl}-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and the results of various studies that highlight its activity.
Chemical Structure and Properties
Molecular Formula: C24H19ClN2O2S
Molecular Weight: 434.9 g/mol
IUPAC Name: N-benzyl-2-[(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)sulfanyl]acetamide
The compound features a complex structure that includes an imidazole ring, a benzyl group, and a chlorophenyl moiety, which may contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in cell proliferation, indicating potential anticancer properties. Additionally, the compound may interact with serotonin receptors (5-HT receptors), which are implicated in mood regulation and other physiological processes.
In Vitro Studies
Several studies have evaluated the biological activity of this compound through in vitro assays:
- Receptor Binding Affinity:
- Functional Assays:
-
Anticancer Activity:
- Preliminary data suggest that N-benzyl derivatives can inhibit cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Specific pathways involved include modulation of the MAPK/ERK signaling pathway .
Case Studies
In a notable case study involving a series of N-benzyl imidazoles, researchers synthesized multiple derivatives and assessed their biological activities. The study highlighted that modifications on the imidazole ring led to variations in potency against different cancer cell lines, suggesting structure-activity relationships (SAR) that could guide future drug design .
Data Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of hydroxymethyl , benzylsulfanyl , and 2-chlorophenyl groups. Below is a comparative analysis with key analogs:
Key Observations :
- Electron-Withdrawing Groups : The 2-chlorophenyl group in the target compound enhances electrophilicity compared to 2,4-difluorophenyl () or 4-fluorophenyl (). This may influence receptor binding or metabolic stability .
- Hydroxymethyl vs. Nitro Groups : The 5-hydroxymethyl substituent in the target compound likely improves hydrophilicity compared to the 5-nitro group in ’s analog, which may enhance membrane permeability but reduce solubility .
- Core Heterocycle Variations : Replacing imidazole with benzo[d]imidazole () or thiadiazole () alters π-stacking interactions and hydrogen-bonding capacity, impacting biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
